molecular formula C20H27N B13731332 Dehydroabietylnitrile CAS No. 18063-45-1

Dehydroabietylnitrile

Cat. No.: B13731332
CAS No.: 18063-45-1
M. Wt: 281.4 g/mol
InChI Key: KSODEYYYINEFHT-UHFFFAOYSA-N
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Description

Dehydroabietylnitrile is an organic compound with the molecular formula C20H27N. It is derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its unique structure, which includes a phenanthrene skeleton with a nitrile functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroabietylnitrile can be synthesized through the dehydrogenation of dehydroabietylamine. One common method involves the use of pyridyl-substituted mesoionic triazolylidene ruthenium cymene complexes as catalysts. The reaction is carried out under aerobic conditions using dioxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale dehydrogenation of dehydroabietylamine derivatives. The process is optimized for high yield and selectivity, ensuring the efficient conversion of starting materials to the desired nitrile compound .

Chemical Reactions Analysis

Types of Reactions

Dehydroabietylnitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as cyanide ions (CN-) and Grignard reagents are often employed.

Major Products Formed

Scientific Research Applications

Dehydroabietylnitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dehydroabietylnitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, preventing their self-assembly into toxic fibrils. This activity is mediated through the compound’s ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique nitrile functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit amyloid-beta aggregation and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODEYYYINEFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939359
Record name Abieta-8,11,13-triene-18-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31148-95-5, 18063-45-1
Record name Dehydroabietonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031148955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abieta-8,11,13-triene-18-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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